molecular formula C8H11NO2S B8376659 Ethyl 2-ethylthiazole-5-carboxylate

Ethyl 2-ethylthiazole-5-carboxylate

Cat. No. B8376659
M. Wt: 185.25 g/mol
InChI Key: NBUMKGUEMVLATG-UHFFFAOYSA-N
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Description

Ethyl 2-ethylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-ethylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-ethylthiazole-5-carboxylate

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 2-ethyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h5H,3-4H2,1-2H3

InChI Key

NBUMKGUEMVLATG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-vinylthiazole-5-carboxylate (400 mg, 2.18 mmol) in MeOH (7 mL) is added 10% wt. Pd/C (267 mg, 0.25 mmol) at room temperature. After stirring at room temperature under a balloon of hydrogen for 1 hour, the crude is filtered to remove Pd/C. The filtrate is concentrated to give ethyl 2-ethylthiazole-5-carboxylate (404 mg). HPLC retention time=0.60 minutes (condition B); MS (m+1)=186.3; 1H NMR (400 MHz, CD3OD) δ ppm 1.35 (t, J=7.3 Hz, 2 H) 1.39 (t, J=7.20 Hz, 2 H) 3.07 (q, J=7.58 Hz, 2 H) 4.35 (q, J=7.16 Hz, 2 H) 8.22 (s, 1 H)
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
267 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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